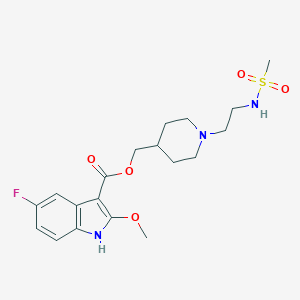

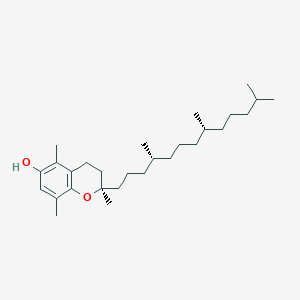

(1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a complex organic molecule that may have been designed to interact with specific biological targets. While the provided papers do not directly discuss this exact compound, they do provide insight into similar compounds and their biological activities. For instance, paper discusses a series of novel (4-piperidin-1-yl)-phenyl sulfonamides and their activity on the human beta(3)-adrenergic receptor. This suggests that the compound could potentially have similar biological targets or activities.

Synthesis Analysis

The synthesis of related compounds has been described in paper , where a multi-step process is used to create N-substituted derivatives of a piperidin-4-yl bearing compound. The initial step involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further transformations to yield the desired sulfonamide derivatives. This information provides a potential pathway for the synthesis of the compound , which may involve similar intermediates and reactions.

Molecular Structure Analysis

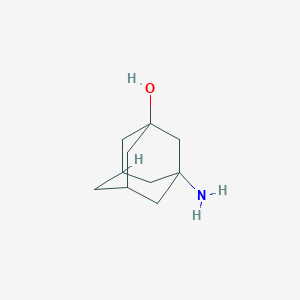

The molecular structure of the compound likely includes a piperidine ring, a sulfonamide group, and an indole moiety, as suggested by its name. The presence of a fluorine atom and a methoxy group on the indole ring could influence the compound's electronic properties and its interaction with biological targets. The spectral data from compounds in paper could be used as a reference for analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The sulfonamide group could be involved in reactions typical for sulfonamides, such as substitution or elimination. The indole moiety could participate in electrophilic substitution reactions, especially at positions activated by the electron-donating methoxy group. The piperidine ring could undergo reactions typical for secondary amines, such as alkylation or acylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the sulfonamide group could confer solubility in polar solvents, while the indole and piperidine rings could contribute to the compound's overall lipophilicity. The compound's melting point, boiling point, and stability would be influenced by the interplay of its functional groups and overall molecular architecture. The spectral analysis mentioned in paper could provide insights into the compound's absorbance and emission properties, which are important for its identification and quantification.

科学的研究の応用

Receptor Targeting and Potential Therapeutic Applications

Selective 5-HT7 Receptor Ligands : The design of N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines has shown potential for creating selective 5-HT7 receptor ligands. This research identified compounds with potent and selective antagonistic properties towards the 5-HT7 receptor, demonstrating antidepressant-like and pro-cognitive properties in animal models, suggesting a potential avenue for treating CNS disorders (Canale et al., 2016).

GPR119 Agonists for Anti-diabetic Agents : A novel series of indoline carbamate and indolinylpyrimidine derivatives were discovered as potent GPR119 agonists. These compounds, by activating GPR119, showed efficacy in lowering plasma glucose levels and enhancing glucose-dependent insulin secretion in rat models, presenting a novel approach for diabetes treatment (Sato et al., 2014).

Chemical Synthesis and Modification

Synthesis of Arylsulfonamide Derivatives : The synthesis of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonists showcases a method to create compounds with a uroselective profile. These compounds displayed high-to-moderate affinity for α1-adrenoceptor, indicating potential for treating conditions like benign prostatic hyperplasia without significantly affecting blood pressure (Rak et al., 2016).

Broad-Spectrum Antibacterial Agents : The synthesis of 2-sulfonylquinolone derivatives highlights the development of potent broad-spectrum antibacterial agents effective against resistant organisms such as MRSA. This work emphasizes the importance of structural modifications for enhancing antibacterial activity and optimizing synthesis for potential large-scale production (Hashimoto et al., 2007).

将来の方向性

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there could be future research directions focusing on the synthesis and applications of indole derivatives, including this compound.

特性

IUPAC Name |

[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O5S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26/h3-4,11,13,21-22H,5-10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPCCAYAIDNNJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate | |

CAS RN |

144625-67-2 |

Source

|

| Record name | GR 125487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)

![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)

![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)